molecular formula C5H5BrN2O2 B13458816 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid

4-bromo-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13458816
M. Wt: 205.01 g/mol
InChI Key: DCILOLXXRCFJFF-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid functional group attached to an imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the imidazole ring. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities .

Properties

IUPAC Name

4-bromo-1-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCILOLXXRCFJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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